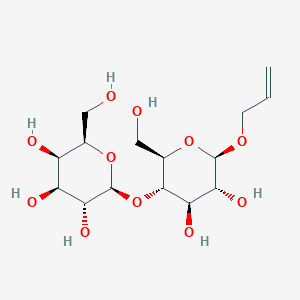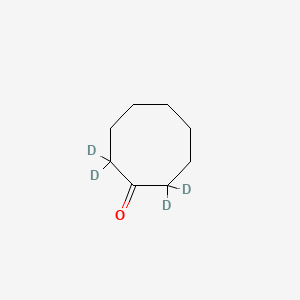
Cyclooctanone-2,2,8,8-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctanone-2,2,8,8-d4 is a deuterated derivative of cyclooctanone, a cyclic ketone with the molecular formula C8H10D4O. The deuterium atoms replace the hydrogen atoms at the 2 and 8 positions, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooctanone-2,2,8,8-d4 can be synthesized through several methods. One common approach involves the deuteration of cyclooctanone using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the deuterium gas being introduced at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to ensure high yield and purity. The process may also include steps for the purification and isolation of the deuterated compound, such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclooctanone-2,2,8,8-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooctane-1,2-dione.
Reduction: It can be reduced to cyclooctanol-2,2,8,8-d4 using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Cyclooctane-1,2-dione
Reduction: Cyclooctanol-2,2,8,8-d4
Substitution: Various substituted cyclooctanone derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclooctanone-2,2,8,8-d4 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the synthesis of deuterated polymers and materials for advanced technological applications.
Mechanism of Action
The mechanism of action of cyclooctanone-2,2,8,8-d4 involves its interaction with various molecular targets and pathways. In chemical reactions, the deuterium atoms can influence reaction rates and mechanisms due to the kinetic isotope effect. This effect arises because deuterium has a greater mass than hydrogen, leading to differences in bond dissociation energies and reaction kinetics.
Comparison with Similar Compounds
Cyclooctanone-2,2,8,8-d4 can be compared with other deuterated cyclic ketones, such as:
Cyclohexanone-d4: A six-membered ring ketone with deuterium atoms.
Cyclopentanone-d4: A five-membered ring ketone with deuterium atoms.
Cyclododecanone-d4: A twelve-membered ring ketone with deuterium atoms.
Uniqueness
This compound is unique due to its eight-membered ring structure, which provides distinct conformational and steric properties compared to smaller or larger ring ketones. This uniqueness makes it valuable in studies involving medium-sized ring systems and their reactivity.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
130.22 g/mol |
IUPAC Name |
2,2,8,8-tetradeuteriocyclooctan-1-one |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-7H2/i6D2,7D2 |
InChI Key |
IIRFCWANHMSDCG-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C1(CCCCCC(C1=O)([2H])[2H])[2H] |
Canonical SMILES |
C1CCCC(=O)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



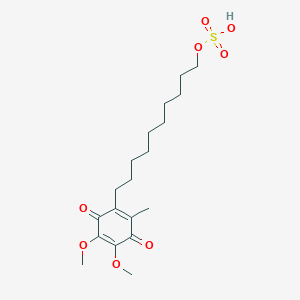
![Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)

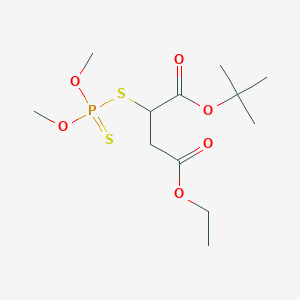

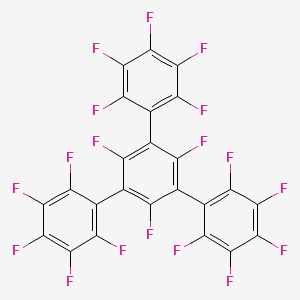
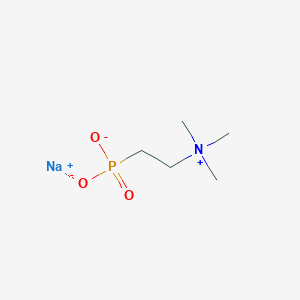
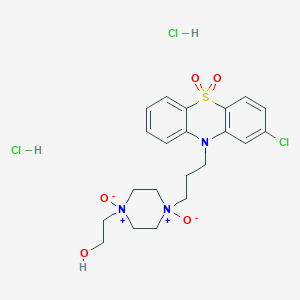
![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)

![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
